4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride
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Overview
Description
4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a pyrazole moiety, which is further substituted with a 4-chlorophenyl and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with 4-Chlorophenyl and Fluorine: The pyrazole intermediate is then subjected to electrophilic aromatic substitution reactions to introduce the 4-chlorophenyl and fluorine substituents.
Formation of the Piperidine Ring: The substituted pyrazole is then reacted with a suitable piperidine precursor under basic conditions to form the final compound.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under appropriate conditions (e.g., acidic or basic).
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced forms of the pyrazole or piperidine rings.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on cellular pathways and receptor interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-4-hydroxypiperidine: This compound is structurally similar but lacks the pyrazole and fluorine substituents.
4-(4-chlorophenyl)-piperidine hydrochloride: Similar structure but without the pyrazole ring.
Uniqueness
4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride is unique due to the presence of both the pyrazole ring and the fluorine substituent, which may confer distinct pharmacological properties and reactivity compared to its analogs.
Properties
CAS No. |
2763756-55-2 |
---|---|
Molecular Formula |
C14H16Cl2FN3 |
Molecular Weight |
316.2 |
Purity |
95 |
Origin of Product |
United States |
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